molecular formula C13H21N B12637461 N-(2-methylpropyl)-4-propylaniline

N-(2-methylpropyl)-4-propylaniline

Cat. No.: B12637461
M. Wt: 191.31 g/mol
InChI Key: HYZYGVWARXHJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylpropyl)-4-propylaniline is a high-purity organic compound of interest in advanced materials research and chemical synthesis. This aniline derivative features both a 4-propyl and an N-(2-methylpropyl) substituent, a structural motif seen in the development of specialized chemicals . Compounds of this class are frequently investigated as key intermediates or precursors. For instance, structurally similar anilines are utilized in the synthesis of liquid azo dyes, where specific alkyl chain substitutions are critical for modifying physical properties like melting point for application-specific performance . The propyl and isobutyl (2-methylpropyl) groups on the aniline core contribute to increased molecular weight and lipophilicity compared to simpler anilines, which can influence its behavior in synthesis and material applications. As a building block, it can be used in diazotization reactions, condensation reactions, and other transformations to create more complex molecules. Researchers may explore its potential in creating novel dyes, ligands, or organic frameworks. This product is strictly for research and development purposes. CAS Number : To be determined. Molecular Formula : To be determined. Molecular Weight : To be determined. Purity : ≥95% (HPLC) Handling and Storage : Store in a cool, dark place under an inert atmosphere. Safety Information : This chemical is intended for research use by qualified laboratory personnel only. It is not for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-(2-methylpropyl)-4-propylaniline

InChI

InChI=1S/C13H21N/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

HYZYGVWARXHJPL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NCC(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Historical and Mechanistic Perspectives on Substituted Aniline (B41778) Synthesis

Historically, the synthesis of N-alkylated anilines was dominated by the direct alkylation of an aromatic amine with an alkylating agent. This approach, a typical bimolecular nucleophilic substitution (SN2), involves the nitrogen atom's lone pair of electrons attacking an electrophilic carbon, such as that in an alkyl halide. youtube.com To synthesize N-(2-methylpropyl)-4-propylaniline via this route, 4-propylaniline (B1194406) would be treated with an isobutyl halide (e.g., isobutyl bromide).

However, a significant drawback of this method is the lack of selectivity. masterorganicchemistry.com The primary amine is converted into a secondary amine, which is often more nucleophilic than the starting amine, leading to over-alkylation. This process can continue, yielding a mixture of the desired secondary amine, the tertiary amine (N,N-di(2-methylpropyl)-4-propylaniline), and even a quaternary ammonium (B1175870) salt. youtube.com Controlling the reaction to favor mono-alkylation is challenging and often requires using a large excess of the starting aniline to increase the statistical probability of the alkylating agent reacting with the primary amine. youtube.com

Another classical approach involves the reaction of anilines with alcohols in the presence of acid catalysts at high temperatures. google.com For instance, reacting 4-propylaniline with 2-methyl-1-propanol (B41256) (isobutanol) over catalysts like aluminum oxides or silicates could yield the target compound. google.com However, these methods often require high temperatures (200-400 °C) and can suffer from poor selectivity and catalyst deactivation. google.com

Table 1: Comparison of Classical Alkylation Methods

Method Alkylating Agent Catalyst/Conditions Major Drawbacks
Direct Alkylation Alkyl Halides (e.g., Isobutyl Bromide) Base (e.g., K₂CO₃) Poor selectivity, over-alkylation products youtube.com
Alcohol Alkylation Alcohols (e.g., Isobutanol) Acid catalysts (e.g., Al₂O₃), high temp. Harsh conditions, catalyst deactivation google.com
Carbonate Alkylation Dialkyl Carbonates Zeolite catalysts (e.g., NaY faujasite) Requires specific catalysts, may still form byproducts organic-chemistry.org

Reductive amination, also known as reductive alkylation, emerged as a superior and more controlled method for preparing N-alkylated anilines. wikipedia.orgorganic-chemistry.org This powerful one-pot reaction combines a carbonyl compound and an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine without being isolated. wikipedia.orgacs.org

To synthesize this compound, 4-propylaniline would be reacted with 2-methylpropanal (isobutyraldehyde). The reaction proceeds in two main steps:

Imine Formation: The nucleophilic amine (4-propylaniline) attacks the electrophilic carbonyl carbon of the aldehyde (2-methylpropanal) to form a hemiaminal intermediate. This intermediate then loses a water molecule to form a Schiff base, or imine. wikipedia.org This step is often catalyzed by a weak acid.

Reduction: A reducing agent, present in the same reaction vessel, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a carbon-nitrogen single bond (C-N). chemistrysteps.com

The key to the success of direct reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate over the starting aldehyde. acs.orgarkat-usa.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comacs.org NaBH(OAc)₃ is particularly popular because it is mild, effective, and avoids the toxicity concerns associated with cyanide. masterorganicchemistry.com The use of NaBH₃CN is also advantageous as it is stable in weakly acidic conditions and selectively reduces the protonated imine (iminium ion), which is more electrophilic than the starting aldehyde. chemistrysteps.com

This methodology largely avoids the problem of over-alkylation because the resulting secondary amine is generally less reactive towards the aldehyde than the primary amine under these conditions, and the imine forms only once on the primary amine. masterorganicchemistry.com

Contemporary and Catalytic Synthetic Routes to this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods. These often rely on catalysis to achieve transformations that are difficult or inefficient using classical approaches.

Transition metal catalysis has revolutionized the formation of C–N bonds. One of the most prominent strategies is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This atom-economical process allows for the N-alkylation of amines using alcohols as the alkylating agents, with water as the only byproduct. nih.govresearchgate.net

In this approach, a transition metal catalyst (commonly based on ruthenium, iridium, or nickel) temporarily "borrows" hydrogen from the alcohol (e.g., isobutanol), oxidizing it in situ to the corresponding aldehyde (isobutyraldehyde). nih.govacs.org This aldehyde then undergoes condensation with the amine (4-propylaniline) to form an imine. Finally, the metal-hydride complex, formed during the initial dehydrogenation, returns the hydrogen to the imine, reducing it to the final N-alkylated amine product, this compound, and regenerating the catalyst. nih.gov

This method is highly efficient and has been successfully applied to a wide range of anilines and alcohols using various catalytic systems. nih.govnih.govnih.gov

Table 2: Examples of Catalysts for Borrowing Hydrogen N-Alkylation

Metal Catalyst Ligand/System Typical Conditions Reference
Ruthenium (Ru) Pincer or Bidentate Ligands Base (e.g., tBuOK), ~100-120 °C nih.govnih.gov
Iridium (Ir) NHC-Ir(III) Complexes Base (e.g., tBuOK), 120 °C nih.gov
Nickel (Ni) NiBr₂ / Bidentate Ligand Base, Toluene acs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, represent a highly efficient synthetic strategy. While a specific, named MCR for this compound is not prominently documented, the principles of one-pot synthesis are central to its modern preparation.

The principles of green chemistry increasingly guide the development of new synthetic routes. For the synthesis of this compound, this translates to several key areas of improvement:

Atom Economy: The "borrowing hydrogen" strategy is a prime example of high atom economy, as the only byproduct is water. nih.gov

Use of Safer Solvents: Research has explored conducting reductive aminations in more environmentally benign solvents. This includes using nanomicelles in water, which can facilitate the reaction of hydrophobic substrates under mild conditions. organic-chemistry.org The use of ionic liquids has also been investigated for classical N-alkylation, sometimes offering improved selectivity.

Catalysis over Stoichiometric Reagents: The shift from stoichiometric reducing agents like NaBH₄ to catalytic hydrogenation or catalytic transfer hydrogenation embodies green principles. wikipedia.orgorganic-chemistry.org Catalytic systems, such as those using recyclable iron-based Lewis acids or iridium catalysts with formic acid as a hydrogen source in aqueous solution, reduce waste and environmental impact. researchgate.net

Energy Efficiency: Developing catalysts that operate under milder conditions (lower temperatures and pressures) is a key goal. nih.gov While many borrowing hydrogen reactions still require temperatures over 100 °C, the search for more active catalysts that function at or near room temperature is ongoing. nih.gov

By embracing these principles, the synthesis of this compound and related compounds can be made more sustainable and efficient.

Reaction Mechanism Elucidation for this compound Formation

Reaction Scheme for the Synthesis of this compound via Reductive Amination

4-propylaniline + isobutyraldehyde (B47883) ⇌ N-(2-methylpropylidene)-4-propylaniline (Imine Intermediate) + H₂O

N-(2-methylpropylidene)-4-propylaniline + [H] → this compound

A variety of reducing agents can be employed for the second step, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation. rsc.orgscholaris.caontosight.ai

The formation of this compound through reductive amination is governed by both kinetic and thermodynamic factors. The initial formation of the imine is a reversible equilibrium process. The removal of water can shift the equilibrium towards the imine product. nih.gov

The activation free energy for the reduction of the imine intermediate is generally lower than that for the reduction of the starting aldehyde, which explains the selectivity of reducing agents like sodium triacetoxyborohydride (STAB) for the imine. utoronto.canih.govacs.org DFT calculations have shown that for the reduction of an aldimine with STAB, the activation free energy is significantly lower than for the reduction of the corresponding aldehyde.

Table 1: Calculated Activation Free Energies and Free Energies of Reaction for Model Reductive Amination Steps

Reaction StepActivation Free Energy (kcal/mol)Free Energy of Reaction (kcal/mol)
Aldehyde Reduction26.8-30.4
Imine Reduction22.5-35.7

Data adapted from a DFT study on a model system of acetaldehyde (B116499) and methylamine (B109427) with STAB. utoronto.caacs.org

The kinetics of the reaction can be influenced by several factors, including the nature of the solvent, the catalyst, and the pH. Acid catalysis is often employed to accelerate the initial imine formation. nih.gov

The key intermediate in the formation of this compound via reductive amination is the N-(2-methylpropylidene)-4-propylaniline imine. The existence of such imine intermediates is well-established in the mechanism of reductive amination. rsc.orgrsc.org

Computational studies have also been instrumental in modeling the transition states of the reductive amination process. nih.govutoronto.canih.govacs.org For the hydride transfer step from a borohydride reagent to the imine, the transition state typically involves a coordinated structure where the hydride is delivered to the imine carbon while a proton source (like acetic acid often used in these reactions) protonates the imine nitrogen. nih.govacs.org DFT calculations show that these transition states for imine reduction are energetically more favorable than the corresponding transition states for aldehyde reduction, further explaining the observed chemoselectivity. utoronto.canih.govacs.org

Functionalization and Derivatization Reactions of this compound

The this compound molecule possesses two main sites for further chemical modification: the aromatic ring and the secondary amine functionality.

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the alkylamino group. This group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. Since the para position is already occupied by the propyl group, electrophilic substitution is expected to occur primarily at the ortho positions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Halogenation: The reaction with halogens such as bromine or chlorine would be expected to proceed readily, potentially leading to di-substituted products due to the high activation of the ring.

Nitration: Direct nitration of anilines can be complex due to the basicity of the amino group, which can lead to the formation of anilinium ions that are meta-directing, and also due to the susceptibility of the ring to oxidation.

Sulfonation: Sulfonation of N-alkylanilines with oleum (B3057394) can lead to a mixture of ortho, meta, and para-sulfonic acid derivatives, with the isomer distribution being dependent on the reaction conditions, particularly the acidity of the sulfonating agent. inlibrary.uz

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring towards electrophilic attack. masterorganicchemistry.comyoutube.com However, alternative methods for Friedel-Crafts type reactions on anilines are being developed. rsc.orgresearchgate.net

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Product(s)
BrominationBr₂2-Bromo-N-(2-methylpropyl)-4-propylaniline
SulfonationH₂SO₄/SO₃2-Amino-5-propylbenzenesulfonic acid derivative
NitrationHNO₃/H₂SO₄Mixture of ortho and meta nitro derivatives

The secondary amine group in this compound is a versatile functional handle for a variety of chemical transformations.

Acylation: The secondary amine can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.govscholarsresearchlibrary.comresearchgate.net This is a common derivatization reaction for secondary amines.

Urea Formation: Treatment of the secondary amine with isocyanates or by reaction with phosgene (B1210022) followed by an amine leads to the formation of substituted ureas. ontosight.aiwikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Oxidation: The oxidation of secondary N-alkylanilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. utoronto.ca For instance, catalytic oxidative coupling can lead to the formation of azoxyarenes. utoronto.ca Other oxidative processes can result in N-dealkylation or the formation of N-oxides.

Alkylation: Further alkylation of the secondary amine can occur to form a tertiary amine, although this can sometimes be difficult to control and may lead to over-alkylation to form quaternary ammonium salts. rsc.org

Table 3: Examples of Derivatization Reactions at the Secondary Amine Functionality

Reaction TypeReagent(s)Product Type
AcylationAcetyl chlorideN-acetyl-N-(2-methylpropyl)-4-propylaniline (Amide)
SulfonylationBenzenesulfonyl chlorideN-benzenesulfonyl-N-(2-methylpropyl)-4-propylaniline (Sulfonamide)
Urea FormationPhenyl isocyanate1-(2-methylpropyl)-1-(4-propylphenyl)-3-phenylurea (Urea)
OxidationPeroxy acidsN-oxide or dealkylation products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive assignment of the proton and carbon framework of this compound. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial relationships within the molecule can be constructed.

High-Resolution ¹H and ¹³C NMR Analysis

Predicted ¹H NMR data provides insights into the electronic environment of the hydrogen atoms. The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the n-propyl and isobutyl groups will exhibit characteristic multiplets and chemical shifts, reflecting their aliphatic nature and proximity to the nitrogen and aromatic ring.

Predicted ¹³C NMR data corroborates the structural assignments by identifying the unique carbon environments. The spectra are expected to show distinct signals for the aromatic carbons, with the carbons attached to the nitrogen and the propyl group being significantly influenced. The aliphatic carbons of the n-propyl and isobutyl chains will also display characteristic chemical shifts.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.95d, J=8.5 Hz2HAr-H (ortho to propyl)
~6.55d, J=8.5 Hz2HAr-H (ortho to NH)
~3.40br s1HNH
~2.88t, J=7.0 Hz2HN-CH₂ (isobutyl)
~2.48t, J=7.5 Hz2HAr-CH₂ (propyl)
~1.85m1HCH (isobutyl)
~1.60sextet, J=7.5 Hz2HCH₂ (propyl)
~0.95d, J=6.7 Hz6HCH₃ (isobutyl)
~0.92t, J=7.4 Hz3HCH₃ (propyl)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~145.8Ar-C (C-N)
~130.5Ar-C (C-propyl)
~129.5Ar-CH (ortho to propyl)
~113.0Ar-CH (ortho to NH)
~53.0N-CH₂ (isobutyl)
~37.5Ar-CH₂ (propyl)
~28.5CH (isobutyl)
~24.5CH₂ (propyl)
~20.5CH₃ (isobutyl)
~14.0CH₃ (propyl)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

To further confirm the structural assignments, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A predicted COSY spectrum would show correlations between adjacent protons. Key expected correlations include those between the aromatic protons on the same ring, and within the spin systems of the n-propyl and isobutyl groups. For instance, the triplet of the Ar-CH₂ group would correlate with the sextet of the adjacent CH₂ group in the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The predicted HSQC spectrum would link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. Predicted key HMBC correlations would include the correlation from the NH proton to the adjacent aromatic carbons and the N-CH₂ carbon of the isobutyl group. The protons of the Ar-CH₂ group would show correlations to the aromatic carbons, further solidifying the substitution pattern.

Dynamic NMR Studies (if applicable for conformational analysis)

While not explicitly predicted here, dynamic NMR studies could be employed to investigate conformational dynamics, such as restricted rotation around the C-N bond or the conformational flexibility of the alkyl chains. At lower temperatures, one might observe broadening or splitting of signals if the rate of a conformational exchange process becomes slow on the NMR timescale. However, for a molecule like this compound at room temperature, it is expected that these processes would be rapid, leading to sharp, averaged signals.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the unambiguous determination of the molecular formula. For this compound, the predicted exact mass of the molecular ion [M+H]⁺ would allow for the confirmation of its elemental composition, C₁₃H₂₂N.

Predicted HRMS Data

IonPredicted m/z
[M+H]⁺192.1747

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The predicted fragmentation pathways would likely involve cleavages at the weakest bonds, particularly those adjacent to the nitrogen atom and the aromatic ring.

Predicted Key MS/MS Fragmentations of [M+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPostulated Fragment Structure
192.17148.12C₃H₇ (propyl radical)[M - C₃H₇]⁺
192.17134.10C₄H₉ (isobutyl radical)[M - C₄H₉]⁺
192.17106.08C₆H₁₄N (isobutylamine)[C₇H₇]⁺ (tropylium ion)

The most prominent fragmentation would likely be the benzylic cleavage leading to the loss of a propyl radical, resulting in a stable resonance-stabilized cation. Cleavage of the isobutyl group at the nitrogen is also a probable fragmentation pathway.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and obtaining a unique "fingerprint" of a molecule. For this compound, these methods would reveal characteristic vibrations of its constituent parts.

In a hypothetical analysis, the IR and Raman spectra would be expected to show peaks corresponding to:

N-H Stretching: A secondary amine like this compound would typically exhibit an N-H stretching vibration in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and 2-methylpropyl groups would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring would produce characteristic bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond would be expected in the 1250-1350 cm⁻¹ range.

Alkyl Group Bending: Vibrations corresponding to the bending modes of the CH₂, and CH₃ groups in the propyl and 2-methylpropyl substituents would be present in the 1375-1470 cm⁻¹ region.

A data table of expected vibrational modes is presented below based on general spectroscopic principles for similar compounds.

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H (Secondary Amine)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
C-NStretching1250 - 1350
CH₂/CH₃Bending1375 - 1470

X-ray Crystallography for Solid-State Molecular Structure Determination (if crystalline derivatives are obtained)

If a crystal structure were obtained, it would reveal:

The geometry of the benzene ring and its substituents.

The conformation of the 2-methylpropyl and propyl chains.

The planarity or non-planarity of the molecule.

Intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the packing of molecules in the crystal lattice.

Without experimental data, a table of crystallographic parameters cannot be generated.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is employed to investigate the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The aniline core of this compound contains a benzene ring, which is a chromophore that absorbs UV radiation.

The UV-Visible spectrum would be expected to show absorption bands characteristic of the substituted benzene ring. The primary absorption bands are due to π → π* transitions. The position of the maximum absorption (λ_max) would be influenced by the alkyl and amino substituents on the ring. The nitrogen atom's lone pair of electrons can participate in resonance with the benzene ring, which typically leads to a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

A hypothetical UV-Visible data table is provided below, illustrating the expected electronic transitions.

Type of Transition Typical Wavelength Range (nm)
π → π* (Primary Band)~200 - 220
π → π* (Secondary Band)~250 - 290

It is important to reiterate that the values and interpretations presented above are based on general knowledge of spectroscopic techniques and the expected behavior of similar chemical structures. A definitive and scientifically accurate analysis would require experimental or computational data specifically for this compound.

Physicochemical Properties

The physicochemical properties of N-(2-methylpropyl)-4-propylaniline can be estimated based on its structure and data from analogous compounds.

Estimated

Property Estimated Value / Description
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.32 g/mol
Appearance Likely a colorless to pale yellow or reddish-brown liquid at room temperature.
Boiling Point Estimated to be in the range of 240-260 °C, higher than 4-propylaniline (B1194406) (224-226 °C) due to increased molecular weight. researchgate.net
Density Estimated to be around 0.90-0.95 g/mL.
Solubility Expected to have low solubility in water but good solubility in common organic solvents like ethanol, ether, and acetone.
pKa The basicity is expected to be slightly higher than aniline (B41778) due to the electron-donating nature of the two alkyl groups. The pKa of the conjugate acid is likely in the range of 5.0-5.5.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations offer a microscopic view of the electronic structure and preferred geometries of N-(2-methylpropyl)-4-propylaniline. These methods are foundational for predicting a wide array of molecular properties.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the molecular and electronic structures of organic compounds. For aniline (B41778) and its derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been shown to provide reliable results for geometry optimization and frequency calculations. researchgate.netyoutube.com Similar levels of theory are applicable to this compound to determine its optimal molecular geometry, bond lengths, and bond angles.

Ab initio methods, while computationally more intensive, can offer benchmark results. Both approaches are crucial for obtaining a detailed understanding of the molecule's electronic ground state and are prerequisites for further computational analysis. researchgate.netepa.gov

The conformational flexibility of this compound arises from the rotation around several single bonds, primarily the C-N bond of the isobutyl group and the C-C bonds within the propyl and isobutyl chains. A potential energy surface (PES) scan, systematically varying the dihedral angles of these rotatable bonds, can identify the stable conformers and the transition states connecting them. youtube.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the aniline nitrogen atom and the aromatic ring, reflecting the electron-donating nature of the amino group. The LUMO is likely to be distributed over the aromatic ring's π* anti-bonding orbitals. nih.gov

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The energies of these orbitals are valuable in predicting how the molecule will interact with other chemical species. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. acs.org For this compound, the MEP map would show a region of negative potential (typically colored red) around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack. The hydrogen atom of the N-H group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic interaction. The aromatic ring will also show regions of varying potential, influenced by the propyl and N-(2-methylpropyl) substituents. acs.org

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are invaluable for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. nih.gov

By calculating the 1H and 13C NMR chemical shifts for the optimized geometry of this compound, one can predict the spectrum and compare it with experimental data for validation. nih.govmdpi.com The chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure. openstax.orgyoutube.com Discrepancies between calculated and experimental shifts can often be resolved by considering solvent effects or the presence of multiple conformers in equilibrium.

Below are tables of predicted 1H and 13C NMR chemical shifts for this compound, based on established ranges for similar structural motifs.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic-H (ortho to -NH)6.6 - 6.8
Aromatic-H (ortho to -propyl)6.9 - 7.1
N-H3.5 - 4.5
-CH2- (propyl)2.4 - 2.6
-CH2- (isobutyl)2.8 - 3.0
-CH2- (propyl, middle)1.5 - 1.7
-CH- (isobutyl)1.7 - 1.9
-CH3 (propyl)0.9 - 1.0
-CH3 (isobutyl)0.9 - 1.0

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C (C-NH)145 - 148
Aromatic C (C-propyl)130 - 133
Aromatic C (ortho to -NH)112 - 115
Aromatic C (ortho to -propyl)128 - 130
-CH2- (propyl)37 - 40
-CH2- (isobutyl)52 - 55
-CH2- (propyl, middle)24 - 27
-CH- (isobutyl)28 - 31
-CH3 (propyl)13 - 15
-CH3 (isobutyl)20 - 22

Vibrational Frequency Calculations for IR and Raman Spectra

Detailed theoretical vibrational frequency calculations for this compound are not found in the reviewed literature. Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches for predicting the infrared (IR) and Raman spectra of organic molecules. rsc.org These calculations, when benchmarked against experimental data, provide valuable insights into the vibrational modes of the molecule, confirming its structural features. For instance, studies on related molecules like 2-chloro-4-methylaniline (B104755) have successfully employed DFT methods (e.g., B3LYP with various basis sets) to assign vibrational modes observed in experimental FT-IR and FT-Raman spectra. rsc.org Such analyses typically involve a comparison of calculated and experimental frequencies, often with the aid of scaling factors, and a detailed assignment of vibrational modes based on the Total Energy Distribution (TED).

Without specific studies on this compound, a predictive table of its vibrational frequencies cannot be generated.

Reaction Pathway Modeling and Energetics of this compound Transformations

The modeling of reaction pathways and the calculation of associated energetics for transformations involving this compound are also areas that lack specific research. Theoretical studies on related N-alkylanilines have explored mechanisms such as N-dealkylation catalyzed by enzymes like cytochrome P450. rsc.org These computational investigations use methods like DFT to map out the potential energy surface of the reaction, identifying transition states and intermediates. rsc.org Key energetic parameters, such as activation energies and reaction enthalpies, are calculated to determine the feasibility and selectivity of different reaction channels. rsc.org For example, studies on the arylsulfonylation of N-isobutylaniline have utilized quantum-chemical calculations to correlate reaction rates with the electronic properties (HOMO and LUMO orbitals) of the reactants.

However, no specific reaction pathways involving this compound have been modeled to provide a basis for a detailed energetic analysis or the creation of a data table for its transformations.

Molecular Dynamics Simulations for Solvent Effects or Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in a condensed phase, such as in a solvent, and for probing intermolecular interactions. researchgate.net These simulations can predict how the solvent environment affects the conformation and dynamics of a solute molecule. researchgate.net For substituted anilines, MD simulations can shed light on solvent effects on spectroscopic properties and the dynamics of intermolecular hydrogen bonding. researchgate.net

While general methodologies for MD simulations of organic molecules in various solvents are well-established, specific studies applying these techniques to this compound are absent from the scientific literature. Consequently, there is no available data to construct a table detailing its intermolecular interaction energies or solvent-dependent properties derived from molecular dynamics simulations.

Structure Property Relationship Spr Studies Non Biological/non Toxicological Focus

Quantitative Structure-Property Relationship (QSPR) Modeling for Physical and Chemical Propertiesunsw.edu.aucbseacademic.nic.in

QSPR studies establish mathematical relationships between the structural or physicochemical properties of a set of compounds and a specific property of interest. For aniline (B41778) derivatives, these models are powerful tools for predicting properties without the need for empirical measurement. researchgate.net

Predictive QSPR models for reactivity are often built using multiple linear regression (MLR) and other statistical methods like partial least squares regression (PLSR). researchgate.netnih.gov These models rely on molecular descriptors calculated from the compound's structure. For N-(2-methylpropyl)-4-propylaniline, relevant descriptors would include electronic, steric, and topological parameters.

Quantum mechanical calculations are frequently employed to derive these descriptors, which can then be used to predict reactivity in various chemical transformations. researchgate.net For instance, descriptors such as electrophilicity, ionization potential, and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in forecasting how the molecule will behave in electrophilic or nucleophilic reactions.

Table 1: Illustrative Molecular Descriptors for QSPR Modeling of this compound

Descriptor CategoryDescriptor ExampleRelevance to Reactivity
Electronic Electrophilicity Index (ω)Predicts susceptibility to nucleophilic attack.
Ionization Potential (IP)Relates to the ease of electron removal (oxidation).
HOMO EnergyIndicates the ability to donate electrons.
LUMO EnergyIndicates the ability to accept electrons.
Steric Van der Waals Volume (vWV)Quantifies the steric hindrance around the reactive amino group. researchgate.net
Molar Refractivity (MR)Relates to molecular volume and polarizability.
Topological Wiener IndexDescribes molecular branching.
Physicochemical LogP (Octanol-Water Partition)Predicts lipophilicity and solubility characteristics. researchgate.net

This table is illustrative. The exact values would be determined through computational chemistry software.

The properties of this compound are strongly correlated with its electronic and steric features. The N-isobutyl and p-propyl groups are both alkyl substituents that influence the aniline system.

Electronic Parameters : The alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and the aromatic ring. This enhanced electron density, particularly at the ortho and para positions relative to the amino group, makes the molecule more susceptible to electrophilic aromatic substitution and increases its basicity compared to unsubstituted aniline. QSPR models can quantify this by correlating properties like the pKa with calculated charge densities on the nitrogen atom. researchgate.net

Steric Parameters : The bulkiness of the N-isobutyl group provides significant steric hindrance around the nitrogen atom. This can impede reactions that require nucleophilic attack by the nitrogen, such as certain types of alkylations or acylations. learncbse.in In contrast, the propyl group at the para position presents minimal steric interference for reactions involving the amino group.

Influence of Substituent Effects on Reactivity and Electronic Propertiesresearchgate.netphyschemres.orgresearchgate.netchemrxiv.org

The N-isobutyl and 4-propyl groups are key determinants of the molecule's electronic character and reactivity. Their influence can be understood through inductive and resonance effects.

Hammett analysis is a classic tool used to quantify the electronic effect of substituents on the reactivity of aromatic compounds. nih.gov It correlates reaction rates or equilibrium constants with Hammett substituent constants (σ). The σ value for a substituent reflects its electron-donating or electron-withdrawing nature.

For this compound, we consider the effect of the 4-propyl group. Alkyl groups in the para position are known to be weakly electron-donating. A Hammett plot for a series of 4-substituted anilines would show a negative ρ (rho) value for reactions where positive charge builds up in the transition state (e.g., electrophilic substitution), indicating that electron-donating groups like propyl accelerate the reaction. Studies on substituted anilines have successfully used Hammett constants to create strong correlations for properties like pKa and inversion barriers. researchgate.net

Table 2: Hammett Constants (σp) for Representative Substituents

SubstituentHammett Constant (σp)Electronic Effect
-NO₂0.78Strongly Electron-Withdrawing
-CN0.66Strongly Electron-Withdrawing
-Cl0.23Weakly Electron-Withdrawing
-H0.00Reference
-CH₂CH₂CH₃ (Propyl) -0.15 Weakly Electron-Donating
-OCH₃-0.27Moderately Electron-Donating
-NH₂-0.66Strongly Electron-Donating

Source: Values are standard literature values for Hammett parameters.

The electronic behavior of the substituents is best described by a combination of inductive and resonance effects. s3waas.gov.in

Resonance Effect (+R) : The primary resonance effect comes from the nitrogen atom's lone pair of electrons, which delocalizes into the aromatic π-system. chemistrysteps.comyoutube.com This +R effect significantly increases electron density at the ortho and para positions of the ring. The electron-donating nature of the N-isobutyl group enhances this effect by increasing the electron density on the nitrogen, making it an even better resonance donor compared to the amino group in unsubstituted aniline. The 4-propyl group also contributes a minor electron-donating effect via hyperconjugation.

The combination of these effects makes the aromatic ring highly activated towards electrophilic attack and increases the basicity of the nitrogen atom, although this is tempered by the steric hindrance of the isobutyl group.

Photophysical Properties and Their Structural Determinantsresearchgate.net

The photophysical properties of aniline derivatives, such as absorption and fluorescence, are directly linked to their electronic structure. The introduction of substituents modifies the energy levels of the molecular orbitals, which in turn affects the wavelengths of light absorbed and emitted.

For this compound, the electron-donating alkyl groups are expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to aniline. This is because the +I and +R effects raise the energy of the HOMO more than the LUMO, narrowing the HOMO-LUMO gap. physchemres.org

Furthermore, the presence of bulky substituents can influence photoluminescence intensity. In some polymeric aniline derivatives, bulky groups have been shown to increase luminescence by creating steric hindrance that reduces non-radiative decay pathways. researchgate.net The N-isobutyl group on this compound could potentially reduce vibrational quenching mechanisms, possibly leading to a higher fluorescence quantum yield compared to less substituted anilines. The choice of solvent can also tune these properties, with more polar solvents often causing shifts in the emission wavelength (solvatochromism). acs.org

Table 3: Predicted Photophysical Characteristics of this compound in a Nonpolar Solvent

PropertyPredicted CharacteristicStructural Justification
Absorption Maximum (λ_max) Shifted to a longer wavelength compared to aniline.Electron-donating effects of alkyl groups narrow the HOMO-LUMO gap.
Molar Absorptivity (ε) High, typical for aromatic compounds.Due to the π-π* transitions in the benzene (B151609) ring.
Emission Maximum (λ_em) Shifted to a longer wavelength compared to aniline.Similar to the absorption shift, reflecting the narrowed energy gap.
Fluorescence Quantum Yield (Φ_f) Potentially enhanced compared to N-propylaniline.The steric bulk of the N-isobutyl group may reduce non-radiative decay. rsc.org
Stokes Shift Moderate.The energy difference between the maximum of absorption and emission.

This table presents expected trends based on established principles of substituent effects on chromophores.

Advanced Applications in Chemical Synthesis and Materials Science

N-(2-methylpropyl)-4-propylaniline as a Building Block in Complex Organic Synthesis

The reactivity of the aniline (B41778) core, modified by the presence of the N-isobutyl and 4-propyl groups, makes this compound a valuable precursor in the construction of more complex molecular frameworks, particularly nitrogen-containing heterocycles.

Precursor for Nitrogen-Containing Heterocycles

N-substituted anilines are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.orgnih.govbohrium.com The specific structure of this compound suggests its utility in the synthesis of various heterocycles, such as indoles and quinolines.

Indole (B1671886) Synthesis: The Fischer indole synthesis, a classic method for indole formation, typically involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. However, modern methods often utilize substituted anilines. For instance, N-alkylanilines can be converted to N-alkylindoles through annulation reactions. nih.gov It is conceivable that this compound could undergo a similar transformation, yielding N-isobutyl-4-propylindole. The reaction would likely proceed through the formation of an intermediate that subsequently cyclizes to form the indole ring.

Quinoline (B57606) Synthesis: Quinolines, another important class of heterocycles, can be synthesized from anilines through various methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govmdpi.com In the context of this compound, it could potentially be used in a modified Friedländer synthesis by reacting it with an α,β-unsaturated carbonyl compound to produce a substituted quinoline. The isobutyl and propyl groups would be retained on the resulting quinoline scaffold, influencing its physical and biological properties.

A general representation of the synthesis of these heterocycles from an N-substituted aniline is shown below:

HeterocycleGeneral Reaction SchemePotential Product from this compound
IndoleN-Alkylaniline + Annulating Agent → N-AlkylindoleN-isobutyl-4-propylindole
QuinolineN-Alkylaniline + α,β-Unsaturated Carbonyl → Substituted QuinolineA quinoline with N-isobutyl and 4-propyl substituents

Utilization in Multi-Step Convergent Syntheses

Convergent synthesis is a strategy in organic synthesis that aims to improve the efficiency of multi-step syntheses by preparing separate fragments of a target molecule and then coupling them together at a late stage. libretexts.orgyoutube.com this compound can serve as a key fragment in such strategies. For example, it can be functionalized through halogenation or metallation of the aromatic ring, allowing for subsequent cross-coupling reactions with other molecular fragments. nih.gov This approach enables the modular construction of complex molecules with a high degree of control over the final structure.

Application in Polymer Chemistry and Advanced Materials

The functional groups present in this compound make it a candidate for incorporation into polymers, potentially leading to materials with tailored properties for various advanced applications.

Monomer for Functional Poly(anilines) or Polyamides

Poly(anilines): Polyaniline (PANI) is a well-known conducting polymer with numerous applications. However, its processability is often limited. Introducing substituents onto the aniline monomer can improve solubility and processability. researchgate.net The polymerization of this compound would result in a functionalized polyaniline, poly[this compound]. The presence of the isobutyl and propyl groups would likely enhance the solubility of the polymer in organic solvents, facilitating its processing into films and fibers. These alkyl groups would also influence the electronic properties and morphology of the resulting polymer.

Polyamides: Polyamides are a class of polymers characterized by the presence of amide linkages in the polymer backbone. savemyexams.comnih.govstudymind.co.ukchemguide.co.uk While this compound itself cannot directly form a polyamide, it can be chemically modified to introduce a carboxylic acid or an additional amine group. For instance, the aromatic ring could be carboxylated, or an aminoalkyl group could be attached. The resulting bifunctional monomer could then be copolymerized with a suitable comonomer (a diamine or a dicarboxylic acid) to produce a novel polyamide. The isobutyl and propyl side chains would be incorporated into the polymer structure, affecting its thermal properties, crystallinity, and mechanical strength.

Polymer TypePotential Monomer from this compoundExpected Properties
Poly(aniline)This compoundImproved solubility, modified conductivity
PolyamideCarboxylated or aminated this compoundModified thermal and mechanical properties

Role in Organic Electronic Materials or Liquid Crystals

Organic Electronic Materials: Substituted anilines are components of various organic electronic materials. nih.gov The incorporation of this compound into conjugated polymers or as a building block for small molecules could lead to materials with interesting optoelectronic properties. The electron-donating nature of the aniline nitrogen, along with the influence of the alkyl substituents on molecular packing and morphology, could be beneficial for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Liquid Crystals: The molecular shape and polarity of a compound are crucial for its liquid crystalline properties. wikipedia.org Anilines are common components of liquid crystal molecules. For example, non-symmetric dimeric liquid crystals have been prepared from 4-n-alkylaniline derivatives. elsevierpure.com this compound could serve as a precursor for the synthesis of Schiff base or azo-based liquid crystals. The reaction of this compound with a suitable aldehyde or nitrosobenzene (B162901) derivative could yield mesogenic compounds. The isobutyl and propyl groups would influence the melting point and the temperature range of the liquid crystalline phases.

Catalytic or Ligand Design Applications

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for metal catalysts. N-aryl amines have been utilized as ligands in various catalytic reactions, including cross-coupling reactions. wjpmr.comnih.gov The steric and electronic properties of the N-isobutyl and 4-propyl groups would influence the coordination of the aniline to a metal center, thereby affecting the activity and selectivity of the catalyst. For instance, a palladium complex bearing this compound as a ligand could potentially be used in Suzuki or Buchwald-Hartwig cross-coupling reactions. mdpi.com Furthermore, N-alkylanilines themselves can sometimes act as catalysts or be converted into catalytic species. rsc.orgnih.govresearchgate.net

Development of Analytical Methods for Non-Biological Matrices

Chromatographic Separations (e.g., GC-MS, LC-MS) for Purity and Quantification

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of this compound. Gas chromatography (GC) and liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), provide the high resolution and sensitivity required for analyzing complex mixtures and determining the purity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like N-substituted anilines. In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information and allows for precise quantification.

For the analysis of this compound, a typical GC-MS method would involve a non-polar or medium-polarity capillary column, such as one coated with a phenyl-arylene polymer. The choice of column is critical to achieve good separation from potential impurities or other components in the matrix. researchgate.net While specific methods for this compound are not extensively published, methods for similar anilines can be adapted. For instance, methods developed for aniline and its derivatives often use columns like OV-17 or SE-54. researchgate.netepa.gov

To enhance the chromatographic properties and reduce peak tailing, which can be an issue with amines, derivatization with reagents like trifluoroacetic anhydride (B1165640) can be employed. acs.org This converts the amine into a less polar and more volatile derivative, improving peak shape and sensitivity.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the propyl and methylpropyl groups. This fragmentation pattern is key to its unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds and offers a high degree of sensitivity and selectivity. In LC, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, using a C18 column, is a common approach for the separation of aromatic amines. nih.gov

A typical LC-MS method for this compound would likely utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of an acid (e.g., formic acid) to improve peak shape by ensuring the analyte is in its protonated form. nih.gov The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a range of polarities.

The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it suitable for trace analysis. semanticscholar.orgmdpi.com In this technique, the molecular ion of the target analyte is selected and fragmented, and a specific fragment ion is then monitored for quantification. This multiple-reaction monitoring (MRM) approach minimizes interferences from the matrix.

The following table summarizes potential chromatographic conditions for the analysis of this compound, extrapolated from methods for similar compounds.

Parameter GC-MS LC-MS
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a phenyl-arylene or similar mid-polarity phase. researchgate.netepa.govReversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). nih.gov
Mobile Phase -Acetonitrile/Water or Methanol/Water gradient with 0.1% formic acid. nih.gov
Carrier Gas Helium or Hydrogen-
Injection Mode Split/Splitless-
Detector Mass Spectrometer (Electron Ionization)Mass Spectrometer (Electrospray Ionization)
Typical Analytes Volatile and semi-volatile aromatic amines. researchgate.netA wide range of aromatic amines, including less volatile ones. semanticscholar.org

Spectrophotometric Detection Techniques

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of this compound, particularly in routine quality control where high-throughput analysis is needed. These methods are typically based on the formation of a colored product that can be measured using a UV-Visible spectrophotometer.

UV-Visible Spectrophotometry:

Aromatic amines, including N-substituted anilines, can be quantified using spectrophotometry after a chemical reaction that produces a stable, colored compound. Several reagents are known to react with aromatic amines to form chromophores that absorb light in the visible region of the electromagnetic spectrum.

One common approach involves the diazotization of a primary aromatic amine followed by coupling with a suitable agent to form a colored azo dye. However, for a secondary amine like this compound, alternative color-forming reactions are necessary.

For instance, a method based on the reaction of aromatic amines with an iron(III)-ferrozine complex has been described for the determination of some aromatic amines. nih.gov In this method, the amine reduces Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine, with a maximum absorbance typically around 562 nm. nih.gov Another approach utilizes the reaction of primary aromatic amines with a metol-chromium(VI) reagent. nih.gov A further method involves the use of p-N,N-dimethylphenylenediamine and an oxidizing agent like iodine to form a colored charge-transfer complex with aromatic primary amines, with an absorbance maximum around 530 nm. arcjournals.org While these methods are developed for primary amines, similar principles could be adapted for secondary amines, potentially after a suitable chemical modification.

UV Spectrophotometry:

Direct UV spectrophotometry can also be employed for the determination of aromatic amines. rsc.org Aromatic compounds like this compound exhibit characteristic UV absorbance due to the electronic transitions in the aniline ring. The absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law.

A technique known as difference UV spectrophotometry can enhance the selectivity of the measurement. rsc.org This method involves measuring the difference in absorbance of a solution at two different pH values. Since the UV spectrum of anilines is pH-dependent due to the protonation of the amino group, this differential measurement can help to minimize interference from other non-pH-sensitive compounds in the sample matrix.

The following table outlines some spectrophotometric methods that could be adapted for the analysis of this compound, based on established methods for other aromatic amines.

Method Principle Typical Wavelength (λmax) Remarks
Iron(III)-Ferrozine Method Reduction of Fe(III) to Fe(II) by the amine, followed by formation of a colored Fe(II)-ferrozine complex. nih.gov~ 562 nm nih.govApplicable to reducing amines.
Metol-Chromium(VI) Method Formation of a colored complex with the reagent. nih.govVaries with the amineReported for primary aromatic amines. nih.gov
p-N,N-dimethylphenylenediamine/Iodine Method Formation of a colored charge-transfer complex. arcjournals.org~ 530 nm arcjournals.orgDeveloped for primary aromatic amines. arcjournals.org
Difference UV Spectrophotometry Measurement of absorbance difference at two different pH values. rsc.orgVaries with the compound's UV spectrumCan improve selectivity by minimizing matrix interference. rsc.org

Environmental Transformation and Fate Pathways Academic Study of Mechanisms

Biotransformation Mechanisms by Microorganisms

Microbial degradation is a critical process in the breakdown of organic compounds in soil and water. Microorganisms, such as bacteria and fungi, can use organic chemicals as a source of carbon and energy, leading to their transformation and often complete mineralization to carbon dioxide, water, and mineral salts. frontiersin.orgnih.govnih.gov

The biodegradation of aniline (B41778) and its derivatives has been extensively studied. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com Bacteria capable of degrading anilines are widespread in soil and aquatic environments. nih.gov The biotransformation of N-(2-methylpropyl)-4-propylaniline is likely to proceed through the following key steps:

N-Dealkylation: Similar to photolysis, the initial step in the microbial degradation of N-alkylanilines is often the enzymatic cleavage of the N-alkyl group. capes.gov.br This would yield 4-propylaniline (B1194406) and an isobutyl fragment that can be further metabolized.

Aromatic Ring Hydroxylation: Following dealkylation, the resulting 4-propylaniline would likely undergo hydroxylation of the aromatic ring, a common strategy employed by microorganisms to destabilize the ring for further degradation. frontiersin.org This is often catalyzed by monooxygenase or dioxygenase enzymes, leading to the formation of aminophenols or catechols. frontiersin.org

Ring Cleavage: Once hydroxylated, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. frontiersin.org This opens up the ring structure, forming aliphatic intermediates that can then enter central metabolic pathways (like the Krebs cycle) and be fully mineralized. frontiersin.org

Degradation Step Enzymatic Process Likely Metabolites
Initial AttackN-dealkylation4-propylaniline, Isobutyl fragment
Ring ActivationAromatic hydroxylationHydroxylated 4-propylaniline (e.g., aminophenols, catechols)
Ring FissionRing cleavageAliphatic acids and aldehydes
MineralizationCentral metabolismCarbon dioxide, Water, Ammonium (B1175870)

During the degradation process in soil and sediment, metabolites of this compound, particularly the reactive aniline and phenol (B47542) intermediates, can become covalently bound to soil organic matter (humus) and clay particles. capes.gov.br This process forms what are known as "bound residues" or "non-extractable residues."

The formation of bound residues is a significant process in the environmental fate of anilines. capes.gov.br While it reduces the bioavailability and mobility of the parent compound and its metabolites, it also represents a form of long-term persistence in the environment. The strength of this binding can vary, and under certain conditions, a slow release of these residues is possible.

Sorption and Mobility Studies in Environmental Media (e.g., soil, sediment)

The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles. nih.govmdpi.comresearchgate.netnih.gov As a substituted aniline, it is expected to exhibit moderate to strong sorption, primarily to soil organic matter. capes.gov.br

The key factors influencing its sorption include:

Soil Organic Matter Content: The propyl and isobutyl groups on the molecule increase its hydrophobicity, leading to a greater affinity for the organic fraction of soil.

Soil pH: The aniline nitrogen has a pKa (acid dissociation constant) that determines its charge state at different pH values. At pH values below its pKa, the amine group will be protonated (cationic), which can lead to strong electrostatic interactions with negatively charged clay mineral surfaces.

Cation Exchange Capacity (CEC): In acidic soils, the cationic form of the molecule can participate in cation exchange reactions with soil colloids, further retarding its mobility.

Due to this expected strong sorption, this compound is likely to have low mobility in most soil types. capes.gov.brnih.gov This means it is less likely to leach into groundwater but may be transported with eroded soil particles into surface water bodies.

Soil/Sediment Property Influence on Sorption Effect on Mobility
High Organic MatterIncreased hydrophobic partitioningDecreased
Low pH (acidic)Protonation of amine, cation exchangeDecreased
High Clay ContentIncreased surface area for interactionDecreased

Conclusion and Future Research Perspectives

Summary of Key Research Findings on N-(2-methylpropyl)-4-propylaniline

A comprehensive search of chemical databases and scientific literature yields a conspicuous absence of dedicated research on this compound. While its constituent parts, 4-propylaniline (B1194406) and N-alkylanilines, are well-documented, their specific combination has not been a focus of synthetic, mechanistic, or applicative studies.

The primary available information is limited to its basic chemical identity. It is understood to be a secondary aromatic amine. Plausible synthetic routes can be inferred from established organic chemistry principles, with the most likely method being the reductive amination of 4-propylaniline with isobutyraldehyde (B47883). This common and efficient one-pot reaction is widely used for creating N-alkylated amines. nih.govnih.gov However, specific studies optimizing this reaction for this compound, including catalyst choice, reaction conditions, yield, and purity, are not present in the literature.

Identification of Knowledge Gaps and Unresolved Challenges

The lack of dedicated research translates directly into significant knowledge gaps concerning nearly every aspect of this compound's character. These gaps represent unresolved challenges for its potential scientific or industrial application.

Physicochemical Properties: There is no experimentally determined or reliably predicted data for the fundamental physicochemical properties of this compound. Basic data points such as melting point, boiling point, density, and solubility are crucial for any further research or application and are currently unavailable. The table below illustrates this critical knowledge gap.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₁NInferred from structure
Molecular Weight191.31 g/mol Inferred from structure
Boiling PointData Not Available-
Melting PointData Not Available-
DensityData Not Available-
Water SolubilityData Not Available-
LogP (Octanol/Water Partition Coefficient)Data Not Available-

Spectroscopic Data: Detailed spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) has not been published. This data is essential for confirming the compound's structure and purity after synthesis.

Reactivity and Stability: The specific reactivity of the compound is unknown. While general aniline (B41778) reactivity is well-understood—including reactions at the nitrogen atom and electrophilic substitution on the aromatic ring—the interplay of the N-isobutyl and p-propyl groups could introduce unique steric or electronic effects. nih.gov Studies on its stability under various conditions (e.g., light, air, heat) are also absent.

Potential Applications: The applications of related substituted anilines are diverse, including roles as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals, and as antioxidants in rubber manufacturing. ontosight.ainih.govacs.org However, without any research, it is impossible to know if this compound possesses any useful properties for these or other applications.

Biological Activity: The toxicological and pharmacological profiles are completely uncharacterized. The biological effects of aniline derivatives can vary widely based on their substitution patterns. nih.gov

Future Directions for Fundamental and Applied Research on this compound

The extensive knowledge gaps surrounding this compound define a clear path for future research. The following directions represent foundational work required to characterize this compound and explore its potential.

Fundamental Research:

Optimized Synthesis and Characterization: The first step is to develop and document an efficient, high-yield synthesis, likely via reductive amination of 4-propylaniline and isobutyraldehyde. rsc.org The resulting compound must be rigorously purified and subjected to comprehensive spectroscopic analysis (NMR, IR, MS) to create a reference database for future studies.

Determination of Physicochemical Properties: A full experimental determination of the properties listed as "Data Not Available" in Table 1 is essential. This includes measuring its boiling and melting points, density, and solubility in various solvents. Computational studies could also be employed to predict these properties and compare them with experimental values. nih.govresearchgate.net

Reactivity Studies: Systematic investigation of the compound's reactivity is needed. This could include studying its susceptibility to oxidation, its basicity (pKa), and its participation in classic aromatic reactions like nitration, halogenation, and sulfonation to understand how the specific alkyl substituents influence regioselectivity and reaction rates. nih.gov

Mechanistic Investigations: For any discovered reactions of interest, detailed mechanistic studies would provide valuable insight into the electronic and steric effects of the N-isobutyl and p-propyl groups.

Applied Research:

Screening for Biological Activity: Once the compound is synthesized and characterized, it should be screened for various biological activities. Given the broad use of anilines, this could include assays for antimicrobial, antifungal, anticancer, or anti-inflammatory properties.

Evaluation as a Polymer Additive: Many N-alkylanilines function as antioxidants or vulcanization accelerators in the rubber and polymer industries. ontosight.ai this compound could be tested for its efficacy in these roles, potentially offering advantages in stability or solubility.

Intermediate for Novel Dyes or Pharmaceuticals: The compound could serve as a unique building block for more complex molecules. Its structure could be incorporated into novel azo dyes or used as a scaffold for creating new pharmaceutical candidates. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methylpropyl)-4-propylaniline, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, alkylation of 4-propylaniline with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a viable route . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm), methylpropyl chain (δ 0.8–1.5 ppm for CH₃, δ 2.2–2.8 ppm for CH₂), and amine protons (δ 3.0–3.5 ppm if not substituted) .
  • FT-IR : Confirm NH stretching (3300–3500 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.